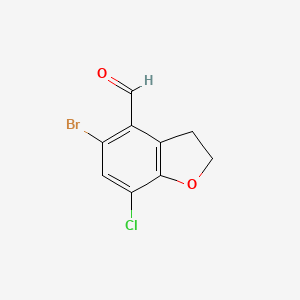
5-Bromo-7-chloro-2,3-dihydrobenzofuran-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by the introduction of the carboxaldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
科学的研究の応用
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用機序
The mechanism of action of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
- 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
- 7-chloro-2,3-dihydrobenzo[b]furan-4-carbaldehyde
- 5-bromo-7-chloro-2,3-dihydrobenzo[b]furan
Uniqueness
5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific combination of bromine, chlorine, and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H6BrClO2 |
|---|---|
分子量 |
261.50 g/mol |
IUPAC名 |
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3-4H,1-2H2 |
InChIキー |
KMCKVMSDSZDGRB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C(=C(C=C2Cl)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















